molecular formula C₉H₈O₂S B1139980 3-(4-sulfanylphenyl)prop-2-enoic Acid CAS No. 28995-22-4

3-(4-sulfanylphenyl)prop-2-enoic Acid

Cat. No.: B1139980
CAS No.: 28995-22-4
M. Wt: 180.22
InChI Key:
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Description

3-(4-sulfanylphenyl)prop-2-enoic acid, also known as tiopronin, is a thiol-containing compound. It is primarily used as a medication to treat cystinuria, a genetic disorder that leads to the formation of kidney stones. The compound acts as a chelating agent, binding to cystine and preventing its precipitation in the urine.

Scientific Research Applications

3-(4-sulfanylphenyl)prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a chelating agent.

    Biology: Studied for its role in preventing cystine stone formation.

    Industry: Employed in the production of various pharmaceuticals and as an intermediate in chemical manufacturing.

Future Directions

The future directions for research on “3-(4-sulfanylphenyl)prop-2-enoic Acid” could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields could be explored .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-sulfanylphenyl)prop-2-enoic acid typically involves the reaction of 4-mercaptobenzoic acid with acrylonitrile under basic conditions, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the thiol group is converted to a disulfide bond.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Disulfide derivatives.

    Reduction: Thiol derivatives.

    Substitution: Alkylated or acylated products.

Mechanism of Action

The primary mechanism of action of 3-(4-sulfanylphenyl)prop-2-enoic acid involves its thiol group, which binds to cystine in the urine, forming a soluble complex that prevents the formation of cystine stones. This chelation process reduces the concentration of free cystine, thereby mitigating the risk of stone formation.

Comparison with Similar Compounds

    D-penicillamine: Another thiol-containing compound used to treat cystinuria.

    Captopril: A thiol-containing angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension.

Comparison:

    Uniqueness: 3-(4-sulfanylphenyl)prop-2-enoic acid is unique in its specific application for cystinuria due to its high affinity for cystine.

    Efficacy: Compared to D-penicillamine, this compound may have fewer side effects and a more favorable safety profile.

    Mechanism: While captopril also contains a thiol group, its primary mechanism of action is related to ACE inhibition, whereas this compound functions primarily as a chelating agent.

Properties

IUPAC Name

3-(4-sulfanylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2S/c10-9(11)6-3-7-1-4-8(12)5-2-7/h1-6,12H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKXZKKNPSNVQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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